molecular formula C7H4BrClN2 B1521808 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 876343-82-7

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1521808
CAS No.: 876343-82-7
M. Wt: 231.48 g/mol
InChI Key: FMDQNRHKEYTVBW-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a pyrrolo[2,3-B]pyridine core. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine typically involves the bromination and chlorination of a pyrrolo[2,3-B]pyridine precursor. One common method involves the following steps :

    Starting Material: 4-chloro-7-azaindole is dissolved in dichloromethane.

    Bromination: Liquid bromine is added dropwise to the solution at 0°C, followed by stirring for 2 hours.

    Workup: The reaction mixture is quenched with a saturated solution of sodium bisulfite, and the organic layer is separated.

    Purification: The product is purified by column chromatography to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used under mild conditions.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, coupling with phenylboronic acid can yield phenyl-substituted pyrrolo[2,3-B]pyridine derivatives.

Scientific Research Applications

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine, particularly in medicinal applications, involves the inhibition of specific molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and enhances its utility in various synthetic applications.

Properties

IUPAC Name

5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDQNRHKEYTVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672023
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-82-7
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=876343-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (19.18 g, 90 mmol) were suspended in 200 mL NMP and cooled to −20° C. Phosphorus oxychloride (41 mL, 450 mmol) was added dropwise over 30 min. The mixture was allowed to warm to 23° C. over 1 h after which it was cooled on an ice bath and quenched with water (800 mL). The solids were filtered and recrystallized from ethyl acetate and hexanes to give 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (10 g, 48%). 1H NMR (500 MHz, DMSO-d6) δ 12.25 (bs, 1H), 8.4 (s, 1H), 7.65 (m, 1H), 6.52 (m, 1H). MS: m/z 230.8/232.8 (M+H+).
Quantity
19.18 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (4.1 g, 10.57 mmol, see Example 1) was placed in THF (80 mL) at room temperature. TBAF (1.1 equivalents) was then added, and the reaction was stirred at room temperature for 1 hour. The reaction was then poured into water and extracted with DCM. The combined organic fractions were dried, filtered, and concentrated to give a crude solid. The solid was then suspended in 10:1 hexanes:DCM, and filtered to give the solid product 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (2.20 g, 89.9% yield).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (10.1 g, ≈14.0 mmol; crude material prepared according to Tetrahedron Lett., 2004, 45, 2317-2319) in IPA (250 mL) at 0° C. was added 2N H2SO4 (25 mL) and the mixture was allowed to warm to RT and stirred overnight. IPA was evaporated at 35° C. and water was added to the residue and neutralized with 2N NaOH. The precipitate formed was filtered, washed with water followed by hexane, and dried under vacuum to yield the title compound as off-white solid. MS (ES+): m/z 233.01 (100) [MH+]; HPLC: tR=4.51 min (ZQ2000, polar—15 min).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

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